

Pethoxamid: A Toxicological Profile for Non-Target Organisms

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **Pethoxamid**

Cat. No.: **B022199**

[Get Quote](#)

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Pethoxamid, a chloroacetamide herbicide, is registered for the control of annual grasses and certain broadleaf weeds in various crops and non-crop areas.^{[1][2]} Its mode of action involves the inhibition of very long-chain fatty acid synthesis, which disrupts cell division in susceptible plants.^[1] As with any pesticide, understanding its toxicological profile on non-target organisms is paramount for a comprehensive environmental risk assessment. This technical guide provides a detailed overview of the known toxicological effects of **pethoxamid** on a range of non-target organisms, supported by quantitative data, detailed experimental protocols, and visual representations of its mode of action and testing workflows.

Toxicological Profile Summary

Pethoxamid exhibits a varied toxicological profile depending on the organism. It is generally characterized as moderately toxic to freshwater fish and aquatic plants, and slightly toxic to aquatic invertebrates, birds, and mammals on an acute basis.^{[1][3]} Chronic exposure concerns have been raised for adult and larval honeybees.

Data Presentation: Quantitative Ecotoxicology of Pethoxamid

The following tables summarize the key quantitative toxicity data for **pethoxamid** on various non-target organisms.

Table 1: Acute and Chronic Toxicity of **Pethoxamid** to Aquatic Organisms

Organism Group	Species	Endpoint	Value (µg a.i./L)	Toxicity Classification	Reference
Fish	Rainbow Trout (Oncorhynchus mykiss)	96-hour LC50	2400	Moderately Toxic	
Aquatic Invertebrates	-	-	-	Slightly Toxic	
Aquatic Non-Vascular Plants	Green Algae (Pseudokirchneriella subcapitata)	96-hour IC50 (cell yield)	1.7	Highly Toxic	
Green Algae (Pseudokirchneriella subcapitata)	96-hour NOAEC	1.2	-		
Aquatic Vascular Plants	Duckweed (Lemna gibba)	IC50	3.46	Highly Toxic	
Duckweed (Lemna gibba)	NOAEC	1.53	-		
Estuarine/Marine Mollusks	-	IC50 (shell growth)	3380	Moderately Toxic	

Table 2: Acute and Chronic Toxicity of **Pethoxamid** to Terrestrial Organisms

Organism Group	Species	Endpoint	Value	Toxicity Classification	Reference
Birds	-	Acute Oral	-	Slightly Toxic	
Passerine and Non-passerine birds	Subacute Dietary			Practically Non-toxic	
-	Chronic (reproduction) NOAEC	2906 mg a.i./kg diet	-		
Mammals	Rat (Rattus norvegicus)	Acute Oral	-	Slightly Toxic	
Rat (Rattus norvegicus)	Two-generation reproduction LOAEL	114.0/139.0 mg a.i./kg-bw/day (males/females)	-		
Honeybees	(Apis mellifera)	Acute Oral	-	Practically Non-toxic	
(Apis mellifera)	Acute Contact			Practically Non-toxic	
(Apis mellifera)	Adult Chronic Exposure	Level of Concern Exceeded	-		
(Apis mellifera)	Larval Acute and Chronic Exposure	Level of Concern Exceeded	-		

Experimental Protocols

The toxicological data presented above are primarily derived from studies conducted following standardized international guidelines, most notably those from the Organisation for Economic Co-operation and Development (OECD) and the U.S. Environmental Protection Agency (EPA) Office of Chemical Safety and Pollution Prevention (OCSPP). Below are detailed methodologies for key experiments cited.

Aquatic Organism Toxicity Testing

1. Fish Acute Toxicity Test (based on OECD Guideline 203 & EPA OCSPP 850.1075)

- Test Organism: Rainbow trout (*Oncorhynchus mykiss*) is a commonly used cold-water species, while Bluegill sunfish (*Lepomis macrochirus*) is a typical warm-water representative.
- Methodology: Fish are exposed to a range of concentrations of **pethoxamid** in a static-renewal or flow-through system for 96 hours.
- Test Conditions:
 - Temperature, pH, and dissolved oxygen levels are maintained within a narrow, species-appropriate range.
 - A minimum of five test concentrations and a control group are used.
- Endpoints: Mortality is the primary endpoint, observed at 24, 48, 72, and 96 hours. Sublethal effects such as erratic swimming, lethargy, and loss of equilibrium are also recorded.
- Data Analysis: The 96-hour LC50 (the concentration lethal to 50% of the test organisms) is calculated using statistical methods like probit analysis.

2. Algal Growth Inhibition Test (based on OECD Guideline 201 & EPA OCSPP 850.5400)

- Test Organism: The freshwater green alga *Pseudokirchneriella subcapitata* is a standard test species.
- Methodology: Exponentially growing algal cultures are exposed to various concentrations of **pethoxamid** for 72 to 96 hours under constant light and temperature.
- Test Conditions:

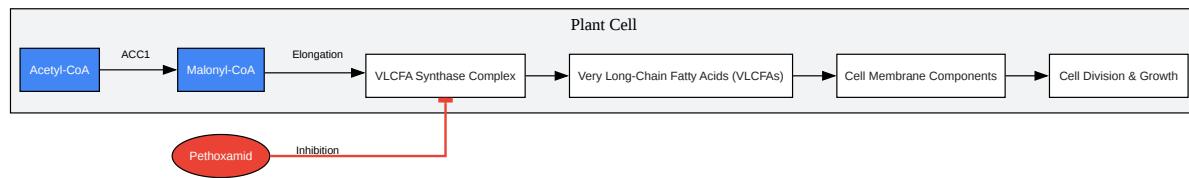
- Algal cultures are maintained in a nutrient-rich medium.
- At least five concentrations of the test substance are tested in triplicate.
- Endpoints: The primary endpoints are the inhibition of growth rate and yield (biomass). This is determined by measuring cell density over time.
- Data Analysis: The EC50 (the concentration causing a 50% reduction in growth or yield) and the No Observed Effect Concentration (NOEC) are determined.

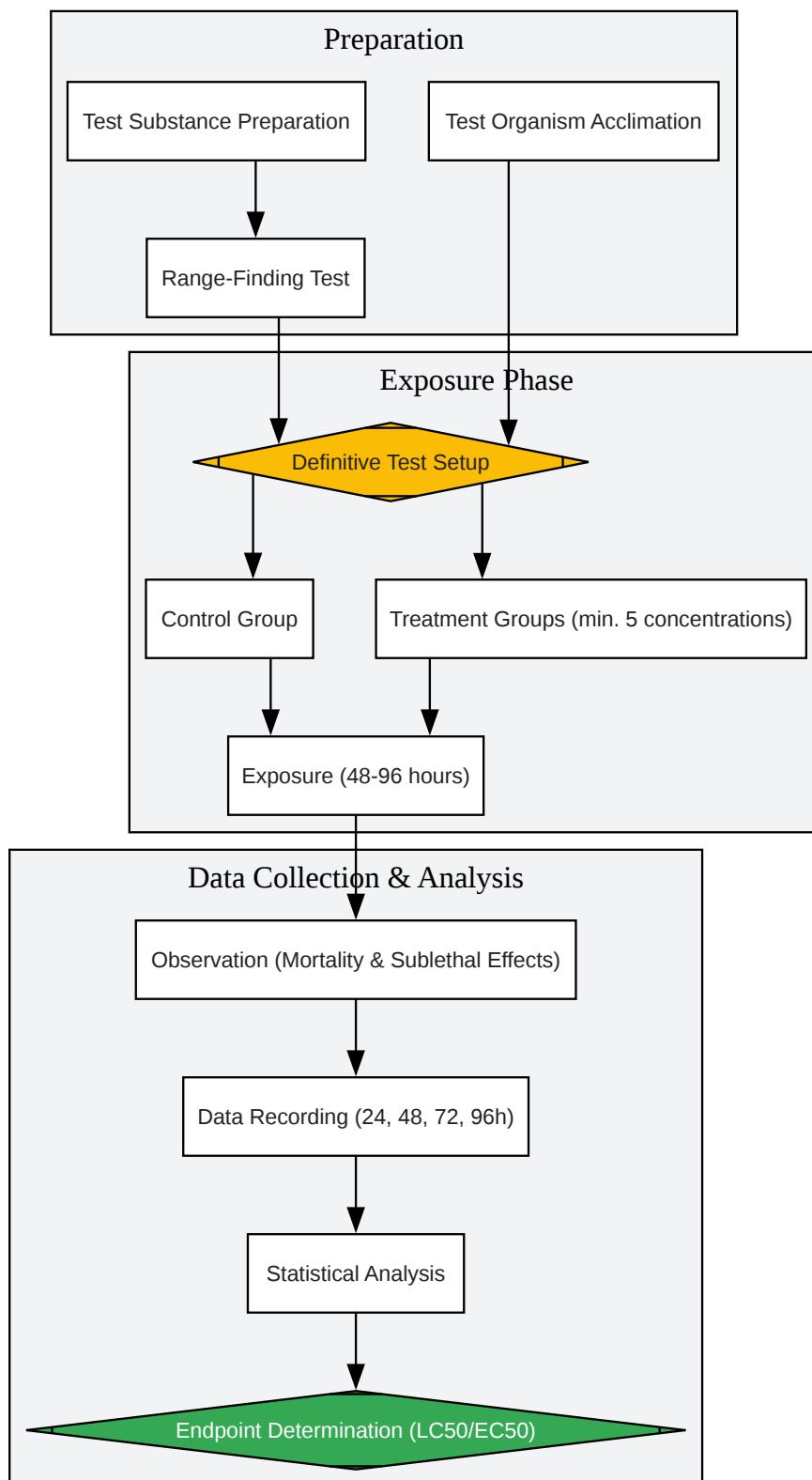
Terrestrial Organism Toxicity Testing

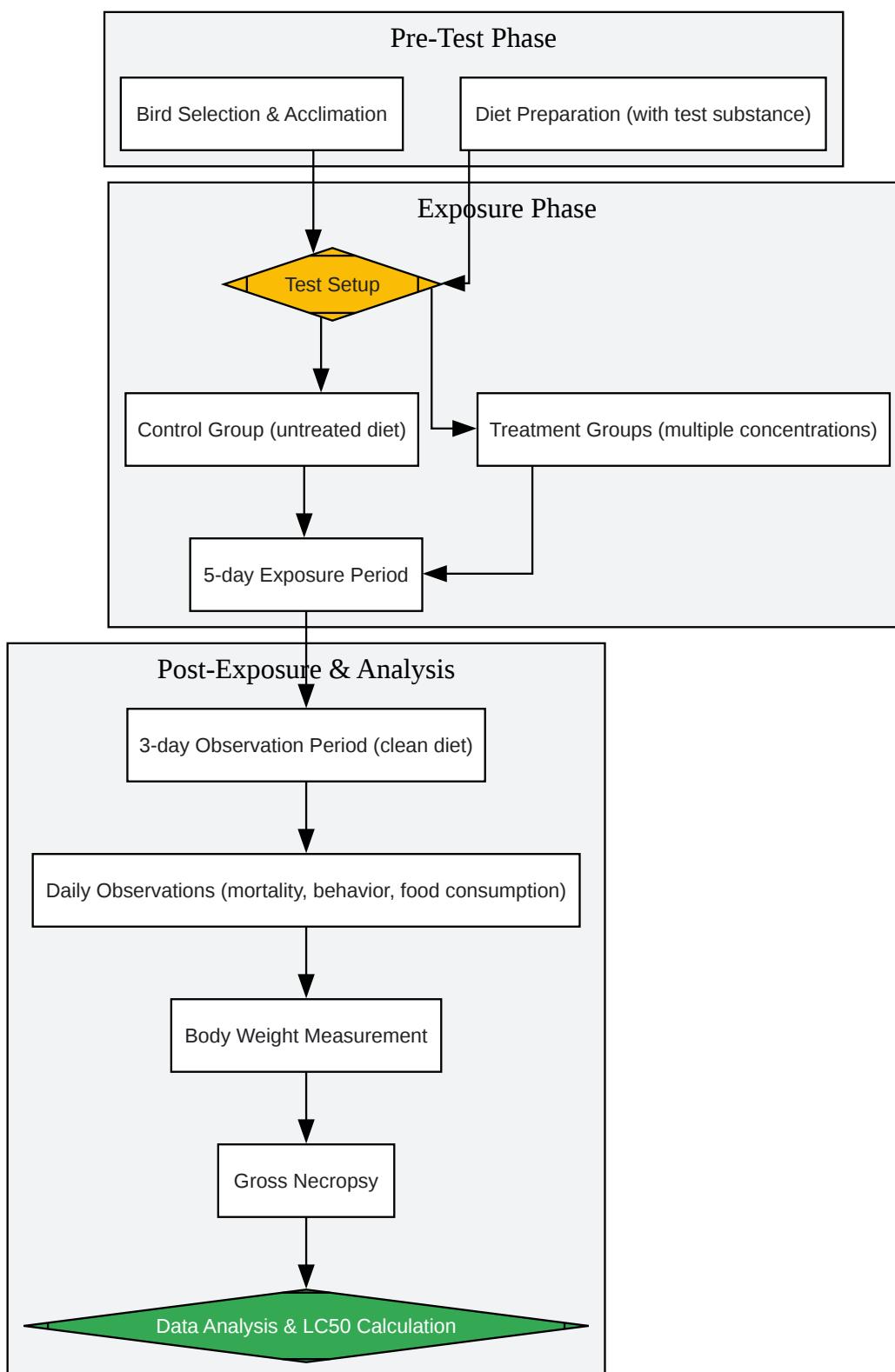
1. Avian Acute Oral Toxicity Test (based on OECD Guideline 223 & EPA OCSPP 850.3020)

- Test Organism: Species such as the Northern bobwhite (*Colinus virginianus*) or Mallard duck (*Anas platyrhynchos*) are commonly used.
- Methodology: A single oral dose of **pethoxamid** is administered to the birds, which are then observed for a period of at least 14 days.
- Test Conditions:
 - Birds are fasted before dosing.
 - A range of dose levels is used to determine the dose-response relationship.
- Endpoints: The primary endpoint is mortality. Clinical signs of toxicity, body weight changes, and gross pathological changes at necropsy are also recorded.
- Data Analysis: The LD50 (the dose lethal to 50% of the test birds) is calculated.

2. Honeybee Acute Toxicity Tests (Oral and Contact) (based on OECD Guidelines 213 & 214)


- Test Organism: Adult worker honeybees (*Apis mellifera*).
- Methodology:
 - Oral: Bees are fed a sucrose solution containing a range of concentrations of **pethoxamid**.


- Contact: A precise volume of **pethoxamid** solution is topically applied to the dorsal thorax of the bees.
- Test Conditions:
 - Tests are conducted in cages under controlled temperature and humidity.
 - Mortality and any behavioral abnormalities are observed for at least 48 hours, and can be extended to 96 hours.
- Endpoints: The primary endpoint is mortality.
- Data Analysis: The LD50 (the dose lethal to 50% of the bees) is determined for both oral and contact exposure routes.


Visualizations: Signaling Pathways and Experimental Workflows

Mode of Action

Pethoxamid's herbicidal activity stems from its inhibition of the synthesis of very long-chain fatty acids (VLCFAs) in plants. VLCFAs are essential components of cell membranes and are crucial for cell division and growth. By blocking their synthesis, **pethoxamid** disrupts these fundamental processes, leading to the death of the weed.

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. oecd.org [oecd.org]
- 2. oecd.org [oecd.org]
- 3. oecd.org [oecd.org]
- To cite this document: BenchChem. [Pethoxamid: A Toxicological Profile for Non-Target Organisms]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b022199#toxicological-profile-of-pethoxamid-on-non-target-organisms>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com

